molecular formula C10H8FNO2 B2751720 Ethyl 3-cyano-4-fluorobenzoate CAS No. 773136-57-5

Ethyl 3-cyano-4-fluorobenzoate

Cat. No.: B2751720
CAS No.: 773136-57-5
M. Wt: 193.177
InChI Key: AIVREXPGXTVOOR-UHFFFAOYSA-N
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Description

Ethyl 3-cyano-4-fluorobenzoate is an organic compound with the molecular formula C10H8FNO2. It is a derivative of benzoic acid, featuring a cyano group at the third position and a fluorine atom at the fourth position on the benzene ring, with an ethyl ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-cyano-4-fluorobenzoate can be synthesized through several methods. One common approach involves the esterification of 3-cyano-4-fluorobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion .

Another method involves the use of Suzuki–Miyaura coupling reactions, where a boronic acid derivative of 3-cyano-4-fluorobenzoic acid is coupled with an ethyl ester under palladium catalysis .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, leading to more efficient production processes .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-cyano-4-fluorobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

    Nucleophilic substitution: Substituted derivatives with various functional groups.

    Hydrolysis: 3-cyano-4-fluorobenzoic acid.

    Reduction: 3-amino-4-fluorobenzoic acid.

Scientific Research Applications

Ethyl 3-cyano-4-fluorobenzoate has several applications in scientific research:

Properties

IUPAC Name

ethyl 3-cyano-4-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO2/c1-2-14-10(13)7-3-4-9(11)8(5-7)6-12/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIVREXPGXTVOOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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